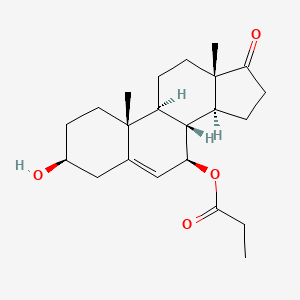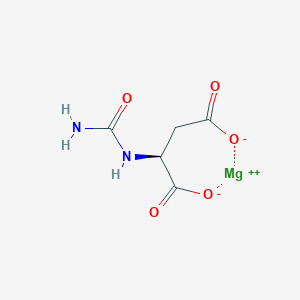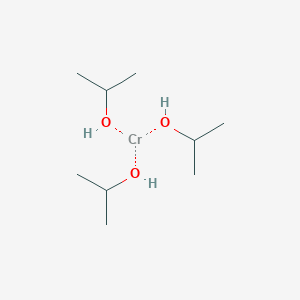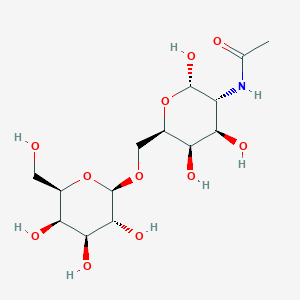![molecular formula C46H58N4O9 B13817720 methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-16-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B13817720.png)
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-16-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Vinrosidine is typically extracted from the leaves of Catharanthus roseus . The extraction process involves several steps, including solvent extraction, purification, and crystallization . The synthetic route for vinrosidine involves coupling modified catharanthene N-oxide with vindoline using the Polonovsky–Potier reaction . This biomimetic synthesis has been a significant achievement in the field of organic chemistry .
Industrial Production Methods: Industrial production of vinrosidine involves large-scale extraction from Catharanthus roseus, followed by purification using chromatographic techniques . The yield of vinrosidine from the plant is relatively low, making the extraction process time-consuming and costly . Efforts are ongoing to develop more efficient production methods, including the use of cell cultures and metabolic engineering .
Analyse Des Réactions Chimiques
Types of Reactions: Vinrosidine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound to enhance its therapeutic properties .
Common Reagents and Conditions: Common reagents used in the reactions involving vinrosidine include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed: The major products formed from the reactions involving vinrosidine include modified alkaloids with enhanced antineoplastic properties . These derivatives are often more potent and have better pharmacokinetic profiles than the parent compound .
Applications De Recherche Scientifique
Vinrosidine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying the synthesis and reactivity of dimeric indole alkaloids . In biology, vinrosidine is used to study the mechanisms of cell division and apoptosis . In medicine, vinrosidine is being investigated for its potential as an anticancer agent . It has shown promise in the treatment of various cancers, including leukemia and lymphoma . In industry, vinrosidine is used in the development of new pharmaceuticals and as a lead compound for drug discovery .
Mécanisme D'action
Vinrosidine exerts its effects by disrupting microtubule dynamics, leading to mitotic arrest and cell death . It binds to tubulin, a protein that is essential for the formation of microtubules, and prevents its polymerization . This disruption of microtubule dynamics interferes with cell division, ultimately leading to apoptosis . The molecular targets of vinrosidine include tubulin and other proteins involved in the regulation of the cell cycle .
Comparaison Avec Des Composés Similaires
Vinrosidine is similar to other vinca alkaloids, such as vincristine, vinblastine, and vindesine . These compounds share a common mechanism of action and are used in the treatment of various cancers . vinrosidine has unique structural features that distinguish it from other vinca alkaloids . For example, vinrosidine has a different substitution pattern on the indole ring, which affects its binding affinity to tubulin and its overall potency . This uniqueness makes vinrosidine a valuable compound for further research and development .
List of Similar Compounds:- Vincristine
- Vinblastine
- Vindesine
- Vinflunine
Vinrosidine’s unique properties and potential applications make it a compound of significant interest in scientific research and drug development. Its ability to disrupt microtubule dynamics and induce apoptosis highlights its potential as a powerful anticancer agent.
Propriétés
Formule moléculaire |
C46H58N4O9 |
|---|---|
Poids moléculaire |
811.0 g/mol |
Nom IUPAC |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-16-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C46H58N4O9/c1-8-27-24-49-19-15-30-29-13-10-11-14-33(29)47-37(30)45(41(53)57-6,23-28(25-49)36(27)52)32-21-31-34(22-35(32)56-5)48(4)39-44(31)17-20-50-18-12-16-43(9-2,38(44)50)40(59-26(3)51)46(39,55)42(54)58-7/h10-14,16,21-22,27-28,36,38-40,47,52,55H,8-9,15,17-20,23-25H2,1-7H3/t27-,28-,36?,38-,39+,40+,43+,44+,45-,46-/m0/s1 |
Clé InChI |
WZESQBIPMBSRTJ-LFYJCXDZSA-N |
SMILES isomérique |
CC[C@H]1CN2CCC3=C([C@](C[C@@H](C2)C1O)(C4=C(C=C5C(=C4)[C@]67CCN8[C@H]6[C@@](C=CC8)([C@H]([C@@]([C@@H]7N5C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC9=CC=CC=C39 |
SMILES canonique |
CCC1CN2CCC3=C(C(CC(C2)C1O)(C4=C(C=C5C(=C4)C67CCN8C6C(C=CC8)(C(C(C7N5C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC9=CC=CC=C39 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




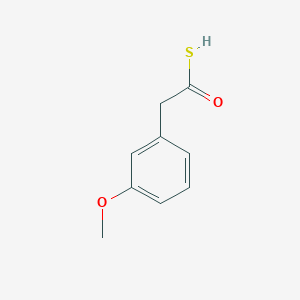
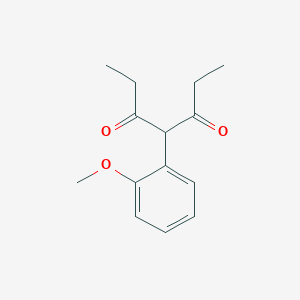
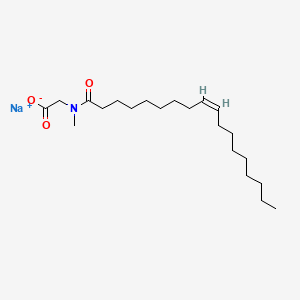

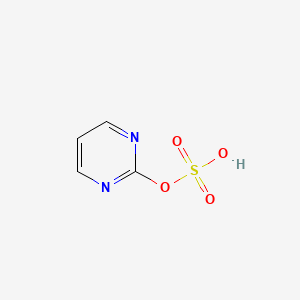


![10H-azepino[1,2-a]benzimidazol-10-one](/img/structure/B13817705.png)
